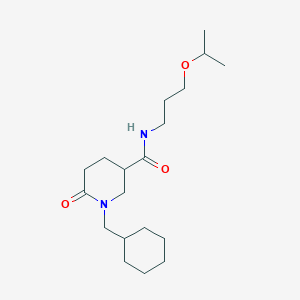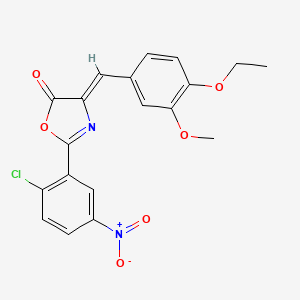![molecular formula C17H16Cl2N2O3 B6076567 N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B6076567.png)
N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chlorinated phenyl groups and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 4-chlorophenylacetic acid.
Formation of Intermediate: 4-chloro-2-methylphenol is reacted with chloroacetic acid under anhydrous conditions to form 2-(4-chloro-2-methylphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential antimicrobial and anthelmintic activities.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound’s chlorinated phenyl groups and acetohydrazide moiety enable it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anthelmintic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-[(4-chlorophenyl)acetyl]acetohydrazide
- 2-(4-chloro-2-methylphenoxy)-N’-[(4-bromophenyl)acetyl]acetohydrazide
- 2-(4-chloro-2-methylphenoxy)-N’-[(4-fluorophenyl)acetyl]acetohydrazide
Uniqueness
N’-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide stands out due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of both chlorinated phenyl groups and the acetohydrazide moiety provides a unique combination of properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-11-8-14(19)6-7-15(11)24-10-17(23)21-20-16(22)9-12-2-4-13(18)5-3-12/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCGJFRJMUYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6076489.png)
![[3-[(3-Methoxyphenyl)methyl]-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6076518.png)
![1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]ethanone](/img/structure/B6076534.png)
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6076535.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076540.png)
![4-(3-ethoxy-4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076548.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-phenyl-2-propynamide](/img/structure/B6076561.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)

![Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]benzamide](/img/structure/B6076586.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
